N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide
Description
Structural Overview and Molecular Identity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide features a benzothiazole core fused with a 1,2,4-triazole ring via a carboxamide linker. The molecular formula is C₁₉H₁₅N₅OS , with a molecular weight of 369.42 g/mol . The IUPAC name reflects its substituents: the benzothiazole ring is substituted at the 6-position with a carboxamide group, while the phenyl ring at the 4-position bears a 1,2,4-triazol-1-ylmethyl moiety.
The SMILES notation (C1=CC(=C(C=C1)CN2C=NC=N2)C(=O)NC3=NC4=CC=CC=C4S3) illustrates the connectivity of atoms, emphasizing the planar benzothiazole system and the flexible triazole-phenmethyl side chain. X-ray crystallography of analogous compounds reveals that the triazole ring adopts a nearly perpendicular orientation relative to the benzothiazole plane, optimizing π-π stacking interactions in biological systems.
Key structural features :
- Benzothiazole core : Contributes aromatic stability and electron-deficient properties, enabling interactions with biological targets.
- 1,2,4-Triazole moiety : Enhances hydrogen-bonding capacity and metabolic stability compared to imidazole derivatives.
- Carboxamide linker : Facilitates solubility and serves as a hydrogen-bond donor/acceptor in target binding.
Historical Development of Triazole-Benzothiazole Hybrids
The synthesis of triazole-benzothiazole hybrids emerged in the early 2000s as part of efforts to combine pharmacophores with complementary bioactivities. Initial work focused on click chemistry , particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link benzothiazole azides with propargylated triazole precursors. For example, the coupling of 6-carboxamide benzothiazole azides with propargyl ethers enabled rapid access to diverse hybrids.
A pivotal advance was the incorporation of hydrazone/thiosemicarbazone linkers , as seen in derivatives like 8a–l from recent studies. These modifications improved EGFR inhibition efficacy by enhancing conformational flexibility and metal-chelation capacity. Historical milestones include:
- 2008 : First report of benzothiazole-triazole conjugates as kinase inhibitors.
- 2015 : Optimization of triazole substituents for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
- 2023 : Development of automated flow reactors for scalable synthesis, achieving >90% yields in continuous processes.
Academic Significance in Heterocyclic Chemistry
Triazole-benzothiazole hybrids occupy a critical niche in medicinal chemistry due to their dual-targeting capability :
- Benzothiazole : Known for anticancer (e.g., riluzole) and antimicrobial (e.g., ethoxzolamide) applications.
- 1,2,4-Triazole : Imparts antifungal (fluconazole analogs) and antiviral (ribavirin derivatives) properties.
The hybrid’s academic value lies in its ability to modulate disparate biological pathways . For instance:
- EGFR inhibition : Derivatives such as 8a–c exhibit IC₅₀ values of 0.69–4.82 μM against T47D breast cancer cells, rivaling erlotinib (IC₅₀ = 1.3 μM).
- Antibacterial activity : Triazole substitution at the 4-position enhances potency against Gram-negative pathogens by 4-fold compared to parent compounds.
These hybrids also serve as tools for studying protein-ligand interactions . Molecular docking reveals that the triazole nitrogen atoms form critical hydrogen bonds with Ser347 and Thr352 in glucosamine-6-phosphate synthase, explaining their antibacterial mechanism.
Research Objectives and Knowledge Gaps
Despite progress, key challenges persist:
- Synthetic scalability : Current methods rely on multi-step protocols with low atom economy (≤45% for CuAAC routes).
- Structure-Activity Relationship (SAR) ambiguity : The impact of triazole substituents (e.g., nitro vs. methoxy groups) on bioactivity remains poorly quantified.
- Target selectivity : Off-target effects on cytochrome P450 enzymes have been observed in vitro but lack in vivo validation.
Future research should prioritize:
- Computational-guided design : Machine learning models to predict optimal substituent patterns for EGFR selectivity.
- Green chemistry approaches : Solvent-free mechanochemical synthesis to improve yield and sustainability.
- Proteomic profiling : Identification of secondary targets to mitigate toxicity risks.
Properties
Molecular Formula |
C17H13N5OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H13N5OS/c23-17(13-3-6-15-16(7-13)24-11-19-15)21-14-4-1-12(2-5-14)8-22-10-18-9-20-22/h1-7,9-11H,8H2,(H,21,23) |
InChI Key |
QWXHZOIAZBVZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with 1,3-benzothiazole-6-carboxylic acid under appropriate reaction conditions . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or triazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The triazole moiety in N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide is significant for its antifungal properties. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. Studies have shown that derivatives of 1,2,4-triazoles exhibit potent antifungal activity against various fungal pathogens such as Candida and Aspergillus species .
Antibacterial Properties
Research indicates that compounds containing the triazole structure demonstrate antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have been reported to possess significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics . The incorporation of benzothiazole enhances the compound's lipophilicity and cellular permeability, further improving its antibacterial efficacy.
Anticancer Potential
this compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. For example, some triazole-based compounds have demonstrated cytotoxic effects on breast cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole and benzothiazole rings can lead to enhanced potency and selectivity for specific targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzothiazole ring | Increased lipophilicity and antibacterial potency |
| Variations in the triazole substituents | Enhanced antifungal activity against resistant strains |
Case Studies
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with a benzothiazole moiety exhibited significantly lower MIC values than traditional antifungals such as fluconazole . This suggests that this compound could be a promising candidate for treating fungal infections.
Case Study 2: Antibacterial Screening
In another investigation focusing on the antibacterial properties of triazole derivatives, this compound was tested against various bacterial strains. The compound showed remarkable efficacy against multidrug-resistant strains of E. coli, highlighting its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties are known to interact with enzymes and receptors, modulating their activity . For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with azole-class antifungals and related intermediates. Below is a comparative analysis based on molecular features, pharmacological activity, and synthetic relevance:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Pharmacological Implications: The benzothiazole core in the target compound distinguishes it from dioxolane- or piperazine-containing azoles (e.g., terconazole, pramiconazole). The absence of a dioxolane ring (common in terconazole and pramiconazole) may reduce steric hindrance, possibly increasing binding efficiency to fungal CYP450 enzymes .
Synthetic Relevance: The intermediate [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol () highlights the importance of triazole-containing building blocks in synthesizing such compounds. The carboxamide linkage in the target compound may offer greater stability compared to ether or ester linkages in related drugs .
Activity Against Resistant Strains :
- Structural analogs like pramiconazole incorporate difluorophenyl groups , which broaden antifungal spectra by resisting metabolic degradation. The target compound’s benzothiazole moiety could similarly enhance metabolic stability .
Impurity Profiles :
- Impurities in terconazole synthesis () often retain the 1,2,4-triazole group but vary in substituents (e.g., isopropyl vs. propyl groups). These variations underscore the critical role of the triazole moiety in maintaining antifungal activity .
Biological Activity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Registry Number : Not specified in the provided sources.
The compound features a triazole moiety linked to a benzothiazole structure, which is known for its role in various biological activities. The presence of these heterocycles contributes to the compound's potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and benzothiazole moieties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. In particular, analogs have demonstrated significant increases in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | Apoptosis induction |
| 4g | MDA-MB-231 | 15.00 | Cell cycle arrest |
Antimicrobial Activity
Compounds with similar structural characteristics have also exhibited antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains revealed that compounds with the triazole-benzothiazole framework possess potent antibacterial activity. For example, derivatives were evaluated against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Compound Type |
|---|---|---|
| Staphylococcus aureus | 3.12 | Triazole Derivative |
| Escherichia coli | 12.5 | Benzothiazole Derivative |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Analogous compounds have shown selective inhibition of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity suggests potential applications in cancer therapy where CA IX is overexpressed .
Case Studies
-
Study on Apoptosis Induction :
A study demonstrated that a related compound induced apoptosis in MDA-MB-231 cells significantly more than controls, suggesting that the benzothiazole moiety enhances this effect through specific signaling pathways . -
Antibacterial Efficacy :
Another investigation assessed the antibacterial efficacy of triazole derivatives against multiple strains and found that certain compounds exhibited superior activity compared to traditional antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
